molecular formula C8H8ClN3 B2452694 6-chloro-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine CAS No. 2067257-98-9

6-chloro-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine

Cat. No. B2452694
CAS RN: 2067257-98-9
M. Wt: 181.62
InChI Key: QACCPQUIJPPABB-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are various methods to synthesize pyrazolo[3,4-b]pyridine derivatives . One method involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .

Scientific Research Applications

Chemistry and Synthesis

6-chloro-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine and its derivatives are subjects of significant interest in the field of synthetic chemistry. They have been explored for their diverse synthetic methods, reactions, and biological activities. One study provides an inclusive survey on the chemistry of 4,6‐dimethyl-3-amino-3H-pyrazolo[3,4-b]pyridine, discussing advances in synthesis and reactions over a 30-year period (El‐Bana, Zoorob, Ibrahim, & Hamama, 2020).

Corrosion Inhibition

Derivatives of pyrazolo[3,4-b]pyridine have been investigated as potential corrosion inhibitors. For instance, the effectiveness of synthesized pyrazolopyridine derivatives in preventing corrosion of mild steel in acidic environments was studied using various experimental techniques (Dandia, Gupta, Singh, & Quraishi, 2013).

Biomedical Applications

The review of more than 300,000 1H-pyrazolo[3,4-b]pyridines highlights their significant presence in biomedical research, with various biomedical applications explored (Donaire-Arias et al., 2022).

Antibacterial Properties

Research into new polyheterocyclic ring systems derived from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been conducted, with the synthesized heterocycles displaying notable in vitro antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Cancer Research

In the realm of cancer research, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their anti-cancer activity against various human cancer cell lines. Certain derivatives showed significant cytotoxicity, comparable to standard drugs (Aggarwal et al., 2021).

Metal Complex Synthesis

The chelating behavior of 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine ligand towards various metal ions was examined. The study focused on spectral, thermal measurements, molecular modeling, and biological studies of synthesized metal complexes (Masoud, Abouel‐Enein, Ali, & Elhamed, 2020).

properties

IUPAC Name

6-chloro-2,3-dimethylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-5-6-3-4-7(9)10-8(6)11-12(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACCPQUIJPPABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=NC2=NN1C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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